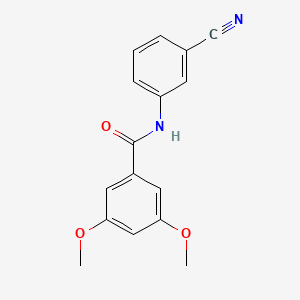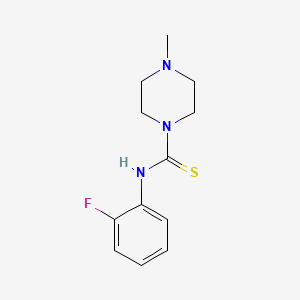
N-(2-fluorophenyl)-4-methyl-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-4-methyl-1-piperazinecarbothioamide, also known as FMPCT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMPCT belongs to the class of piperazine derivatives, which are known for their pharmacological activities such as analgesic, anti-inflammatory, and anti-cancer properties.
科学研究应用
N-(2-fluorophenyl)-4-methyl-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications. One of the major research areas is its anti-cancer properties. Studies have shown that this compound exhibits anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been investigated for its analgesic and anti-inflammatory properties. Studies have shown that this compound can reduce pain and inflammation in animal models of arthritis and neuropathic pain.
作用机制
The mechanism of action of N-(2-fluorophenyl)-4-methyl-1-piperazinecarbothioamide is not fully understood, but several studies have suggested that it acts by inhibiting the activity of enzymes involved in cancer cell proliferation and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This compound has also been shown to inhibit the activity of histone deacetylase, an enzyme that is involved in the regulation of gene expression. By inhibiting these enzymes, this compound can induce cell death in cancer cells and reduce pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune responses. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation.
实验室实验的优点和局限性
N-(2-fluorophenyl)-4-methyl-1-piperazinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. This compound is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, this compound has some limitations. It is insoluble in water, which can make it difficult to administer in animal studies. Additionally, this compound can have off-target effects, which can complicate its interpretation in lab experiments.
未来方向
There are several future directions for the study of N-(2-fluorophenyl)-4-methyl-1-piperazinecarbothioamide. One area of research is the development of this compound analogs with improved pharmacological properties. Another area of research is the investigation of this compound in combination with other anti-cancer agents to enhance its efficacy. Additionally, the mechanism of action of this compound needs to be further elucidated to identify potential targets for drug development. Finally, more studies are needed to investigate the safety and efficacy of this compound in animal models and clinical trials.
Conclusion
In conclusion, this compound is a chemical compound with significant potential for therapeutic applications. Its anti-cancer, analgesic, and anti-inflammatory properties make it a promising candidate for drug development. The synthesis method of this compound is well-established, and its mechanism of action is being investigated. However, more studies are needed to fully understand the biochemical and physiological effects of this compound and to identify potential targets for drug development.
合成方法
The synthesis of N-(2-fluorophenyl)-4-methyl-1-piperazinecarbothioamide involves the reaction between 2-fluorobenzaldehyde and 4-methylpiperazine in the presence of thioamide. The reaction proceeds in the presence of a Lewis acid catalyst, such as zinc chloride, to yield this compound as the final product. The synthesis method of this compound has been reported in several scientific journals, and the yield of the reaction can be optimized by varying the reaction conditions.
属性
IUPAC Name |
N-(2-fluorophenyl)-4-methylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3S/c1-15-6-8-16(9-7-15)12(17)14-11-5-3-2-4-10(11)13/h2-5H,6-9H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVLSFWVOFKIDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-pyridinyl)ethyl]-1,4-benzenedisulfonamide](/img/structure/B5864761.png)
![1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-methyl-1-propanone](/img/structure/B5864769.png)



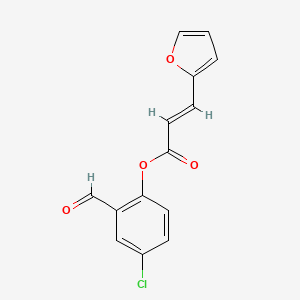
![2-chloro-6-fluorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5864804.png)
![2,2,2-trichloro-N'-[(4-chlorophenyl)sulfonyl]ethanimidamide](/img/structure/B5864809.png)
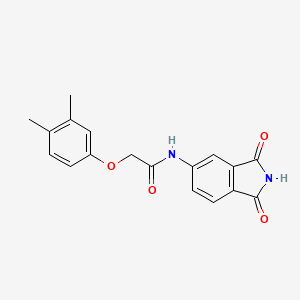
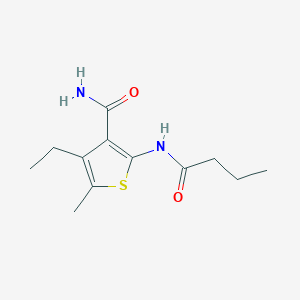
![3-[1-(2-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5864827.png)
![ethyl 4-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5864838.png)
![3-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5864840.png)
